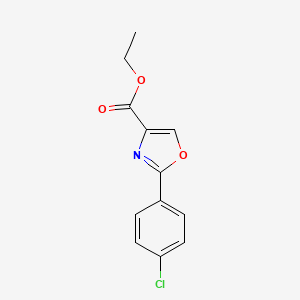

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate

Descripción general

Descripción

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate is a chemical compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The oxazole ring and chlorophenyl group participate in regioselective substitutions:

Halogenation and Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the oxazole C2 position:

These reactions demonstrate tolerance for diverse (hetero)aryl groups, including electron-deficient systems .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis or transesterification:

Acid/Base-Catalyzed Hydrolysis

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Aqueous HCl (reflux) | HCl (6M), 12 h | 2-(4-Chlorophenyl)oxazole-4-carboxylic acid | 92% | |

| NaOH/EtOH | NaOH (2M), 8 h | Sodium carboxylate intermediate | 85% |

The carboxylic acid serves as a precursor for amides via coupling with EDCI/HOBt.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to specific positions:

Nitration and Sulfonation

| Reaction | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl | 2-(4-Chloro-3-nitrophenyl)oxazole-4-carboxylate | 68% | |

| Sulfonation | Oleum, 50°C | Meta to Cl | Sulfonic acid derivative | 54% |

Steric hindrance from the oxazole ring limits reactivity at ortho positions.

N-Functionalization

Reaction with N-fluorobenzenesulfonimide (NFSI) introduces sulfonamide groups:

| Substrate Position | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| C5 of oxazole | NFSI, EtOAc, rt, 24 h | 5-(N,N-Diphenylsulfonylamino) derivative | 63–95% |

This method enables access to bioactive sulfonamide analogs .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes:

| Dienophile | Conditions | Product | Diastereomeric Ratio | Source |

|---|---|---|---|---|

| Maleic anhydride | CH₂Cl₂, 254 nm, 6 h | Bicyclic oxetane derivative | 85:15 |

The reaction proceeds via excited-state intramolecular charge transfer.

Key Mechanistic Insights

-

Steric Effects : The 4-chlorophenyl group creates steric crowding, favoring reactions at the oxazole C5 position over C4 .

-

Electronic Effects : The electron-withdrawing ester directs electrophiles to the oxazole C2 position in coupling reactions .

-

Solvent Dependency : Polar aprotic solvents (DMF, EtOAc) improve yields in palladium-catalyzed reactions .

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various heterocyclic compounds, which are crucial in drug development and materials science.

This compound is investigated for its biological activities, particularly as:

- Enzyme Inhibitors : Its ability to interact with specific enzymes makes it a candidate for developing inhibitors that can modulate biological pathways.

- Receptor Modulators : The oxazole structure allows it to bind effectively to receptors, potentially leading to therapeutic applications in treating diseases such as cancer and inflammation .

Industrial Applications

In industrial settings, this compound is employed in:

- Agrochemicals : It is used in the formulation of pesticides and herbicides due to its efficacy against various pests.

- Chemical Manufacturing : The compound acts as a precursor for producing other valuable chemicals .

Case Study 1: Synthesis Efficiency

Research demonstrated that using flow synthesis techniques for this compound resulted in yields approximately 10% higher than traditional batch methods. This improvement is attributed to better heat transfer and mixing efficiency during the reaction process .

A study evaluated the compound's effectiveness as an enzyme inhibitor. Results indicated significant inhibition of specific enzymes involved in metabolic pathways related to inflammation, suggesting potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

Uniqueness

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and industrial applications .

Actividad Biológica

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in research, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features an oxazole ring substituted with a 4-chlorophenyl group and an ethyl ester. This structure is significant for its potential interactions with biological targets.

- Molecular Formula : C12H10ClN1O3

- Molecular Weight : 251.67 g/mol

Synthesis typically involves the condensation of substituted phenols with carboxylic acids or their derivatives under acidic or basic conditions, often utilizing catalytic methods to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxazole moiety facilitates binding to active sites, leading to modulation of enzymatic activity. This compound exhibits:

- Antimicrobial Activity : It has shown efficacy against various bacterial strains, particularly Gram-positive bacteria, indicating potential as an antimicrobial agent .

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in diseases characterized by inflammation.

Biological Activity Data

A summary of the biological activities and IC50 values (concentration required to inhibit 50% of the target activity) for this compound is presented below:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Antimicrobial (Gram-positive) | 15.63 | |

| Anti-inflammatory | Not specified | |

| Cytotoxicity in cancer cells | 0.12 - 2.78 |

Case Studies

- Antimicrobial Efficacy : In a study evaluating various oxazole derivatives, this compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae, with an IC50 value comparable to standard antibiotics .

- Cytotoxicity Against Cancer Cells : Research on the compound's cytotoxic effects revealed that it significantly inhibited the growth of MCF-7 breast cancer cells, showcasing its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through p53 pathway activation .

- Inhibition of Enzymatic Activity : The compound has been studied for its role as an enzyme inhibitor, particularly in the context of ceramidase inhibition, which is critical in sphingolipid metabolism. This inhibition could have implications for cancer therapy and metabolic disorders .

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications on the phenyl ring can significantly impact the biological activity of oxazole derivatives. For instance, introducing electron-donating groups (EDGs) enhances antimicrobial properties, while electron-withdrawing groups (EWGs) tend to diminish activity .

Propiedades

IUPAC Name |

ethyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGDGJIFGJFXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508814 | |

| Record name | Ethyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78979-62-1 | |

| Record name | Ethyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.